Loliolide

描述

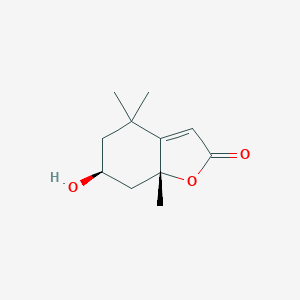

Loliolide is a naturally occurring monoterpenoid hydroxyl lactone found in various plant species and marine algae. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

科学研究应用

Loliolide has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies involving monoterpenoid lactones and their chemical properties.

作用机制

Target of Action

Loliolide, a carotenoid metabolite, has been found to interact with various targets in both plants and animals. In plants, it has been identified as an endogenous signal that mediates defense responses to herbivores . In animals, particularly in neurological diseases, it has been shown to prevent cell death mediated by the neurotoxin 6-hydroxydopamine (6-OHDA) on SH-SY5Y cells .

Mode of Action

This compound’s interaction with its targets leads to various changes. In plants, it has been shown to decrease the survival rate of pests and increase the expression of cell-wall-associated defense genes . In animals, it has been found to increase cell viability by 40% in the presence of 6-OHDA, mediated by mitochondrial protection, reduction of oxidative stress condition and apoptosis, and inhibition of the NF-kB pathway .

Biochemical Pathways

This compound affects several biochemical pathways. In plants, it has been found to regulate the diterpenoid and flavonoid biosynthesis pathway . In animals, it has been shown to inhibit the production of TNF-α and IL-6 pro-inflammatory cytokines .

Pharmacokinetics

It has been observed that except for this compound, all other compounds have followed the physicochemical parameters and proved to exhibit drug likeness characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In plants, it has been shown to modulate both belowground defense and aboveground flowering . In animals, it has been found to suppress nitric oxide production and inhibit the production of pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action of this compound. In plants, it has been found that root-secreted this compound can modulate plant defense and flowering . In addition, β-carotene, from which this compound is derived, undergoes oxidation by environmental stresses, such as light and reactive oxygen species, to produce small volatile substances .

生化分析

Biochemical Properties

Loliolide interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been found to up-regulate the expression of key genes involved in the biosynthesis of momilactone B (CPS4, KSL4, and MAS) and tricin (CYP75B3 and CYP75B4) .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been found to elicit the production of momilactone B and tricin, which are rice allelochemicals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to have regulatory activity on the diterpenoid and flavonoid biosynthesis pathway .

Metabolic Pathways

This compound is involved in the β-carotene metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions: Loliolide can be synthesized through various methods. One common approach involves the extraction from natural sources such as the green seaweed Codium tomentosum. The extraction process typically involves the use of diethyl ether, followed by purification through column chromatography and identification by nuclear magnetic resonance spectroscopy . Another method involves the use of amine-based microporous organic polymers for solid-phase extraction, followed by macroporous resin chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from marine algae or other plant sources. The process includes solid-phase extraction, macroporous resin chromatography, and high-performance liquid chromatography to obtain high-purity this compound .

化学反应分析

Types of Reactions: Loliolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds with various functional groups .

相似化合物的比较

- Dihydroactinidiolide

- β-Cyclocitral

- Epiloliolide

This compound stands out due to its diverse range of applications and potent biological activities, making it a compound of significant interest in various fields of research.

属性

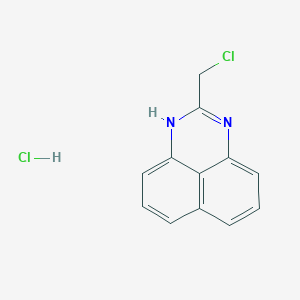

IUPAC Name |

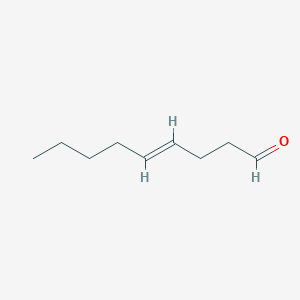

(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVQXKKKAVVSMW-WRWORJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1=CC(=O)O2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019112 | |

| Record name | Loliolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5989-02-6 | |

| Record name | Loliolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loliolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loliolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOLIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BB4IM281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (–)-Loliolide acts as a general signal of plant stress, triggering defensive metabolite responses to competitors, herbivores, and pathogens. [] It induces the production of various defensive compounds, including phenolic acids, flavonoids, terpenoids, alkaloids, benzoxazinoids, and cyanogenic glycosides, irrespective of the plant species. [] This induction is mediated through pathways involving jasmonic acid, hydrogen peroxide, and Ca2+. [, ]

A: Yes, research suggests that (–)-Loliolide can influence both aboveground and belowground plant processes. For instance, it has been shown to delay flowering in tobacco by upregulating flowering suppressors (FT3 and FLC) and transiently downregulating flowering stimulators (AP1 and SOC1). [] Additionally, (–)-Loliolide plays a role in shaping root placement patterns in allelopathic plant-plant interactions, influencing root growth and placement in both emitting and receiving plants. []

ANone: (–)-Loliolide exhibits a range of effects on human cells, including:

- Anti-adipogenic activity: Inhibits adipogenesis in human bone marrow-derived mesenchymal stromal cells by activating AMPK and Wnt/β-catenin pathways. []

- Anti-apoptotic and wound-healing effects: Protects human keratinocytes against apoptosis induced by ultraviolet radiation and enhances the expression of epidermal growth factor receptor signaling pathway (PI3K, AKT) and migration factors, suggesting wound-healing potential. []

- Anti-inflammatory effects: Suppresses oxidative stress and inflammation in IFN-γ/TNF-α-stimulated HaCaT keratinocytes by activating the Nrf2/HO-1 signaling pathway. [, ]

A: (–)-Loliolide (also known as calendin) has a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol. [, ]

A: Yes, (–)-Loliolide has been extensively studied using various spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques have been instrumental in confirming its structure and identifying it in various plant and algal species. [, , , , , ]

A: Yes, in silico studies have been conducted to predict the potential mechanisms of action and pharmacological properties of (–)-Loliolide. For example, molecular docking studies have explored its interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX-1 & 2) and 5-lipooxygenase (5-LOX), suggesting potential as an anti-inflammatory agent. []

ANone: Researchers have employed a variety of in vitro assays to investigate the biological activities of (–)-Loliolide, including:

- MTT assay: To assess cell viability and proliferation in various cell lines, including human keratinocytes (HaCaT), mouse melanoma (B16F10), human bone marrow-derived mesenchymal stromal cells (hBM-MSCs), and hepatocellular carcinoma (HepG2) cells. [, , , , ]

- Transactivation assay: To evaluate the phytoestrogenic activity of (–)-Loliolide and its potential to interact with estrogen receptors α and β. []

ANone: In vivo studies using animal models have demonstrated the following effects of (–)-Loliolide:

- Anti-inflammatory activity: Alleviates carrageenan-induced rat paw edema, suggesting potential as an anti-inflammatory agent. []

- Protection against fine dust-induced oxidative stress: Protects against fine dust-induced oxidative stress in human keratinocytes. []

ANone: While (–)-Loliolide generally exhibits low toxicity in in vitro studies, comprehensive toxicological data are limited. Further investigation is required to determine its safety profile, potential adverse effects, and long-term effects in vivo.

A: (–)-Loliolide was first isolated and identified as a bitter principle from the flowers of Calendula officinalis L. in 1961. [] It was initially named "calendin" but later recognized as (–)-Loliolide due to its presence in various other plant species. [] Key milestones in (–)-Loliolide research include:

- Identification in diverse organisms: Its presence has been confirmed in various plants, algae, and even insects, highlighting its wide distribution in nature. [, ]

- Elucidation of its biosynthesis: Research suggests that (–)-Loliolide is likely derived from carotenoids through oxidative degradation pathways. [, ]

- Discovery of its diverse biological activities: (–)-Loliolide has been shown to possess a wide range of activities, including anti-inflammatory, antioxidant, anti-adipogenic, and plant defense-inducing properties. [, , , , ]

ANone: The diverse biological activities of (–)-Loliolide hold promise for applications in various fields, including:

- Medicine and Pharmacology: Its anti-inflammatory, antioxidant, and potential anticancer activities make it an attractive candidate for developing new therapeutics. [, , ]

- Cosmetics: Its anti-apoptotic, wound-healing, and anti-melanogenic properties suggest potential applications in skincare and cosmetic products. [, ]

- Agriculture: Its role as a plant defense-inducing agent and potential herbicidal activity could be exploited for developing sustainable agricultural practices. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)